Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate
Description
Properties
Molecular Formula |
C12H18BrNO2S |
|---|---|
Molecular Weight |
320.25 g/mol |
IUPAC Name |
tert-butyl N-[(5-bromothiophen-2-yl)methyl]-N-ethylcarbamate |
InChI |
InChI=1S/C12H18BrNO2S/c1-5-14(11(15)16-12(2,3)4)8-9-6-7-10(13)17-9/h6-7H,5,8H2,1-4H3 |
InChI Key |
MYOCABYDTMJQLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(S1)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Method Based on Carbamate Derivative Synthesis (Related Literature and Patents)
The preparation of tert-butyl carbamate derivatives, including those with substituted thiophene rings, often employs the following general procedure:
Formation of the Aminomethyl Intermediate:
- The 5-bromothiophen-2-ylmethyl amine or its precursor is prepared via halogenation and subsequent functional group transformations.
-
- The aminomethyl intermediate is reacted with di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate.
- The reaction proceeds in an aprotic solvent like dichloromethane or ethyl acetate at low to ambient temperature.
-
- The ethyl group on the nitrogen can be introduced by alkylation using ethyl bromide or ethyl sulfate under phase-transfer catalysis conditions.
- Tetrabutylammonium bromide is commonly used as a phase-transfer catalyst.
- Potassium hydroxide solution acts as the base.
- The reaction is typically carried out in ethyl acetate solvent at temperatures ranging from 0 °C to 20 °C.
Example from a related patent (CN102020589B):
- The carbamate intermediate is alkylated with methyl sulfate under phase-transfer catalysis to yield the N-alkylated product with high yield (above 90%).
- Reaction parameters such as catalyst loading, temperature, and molar ratios are optimized to maximize yield.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Carbamate formation | N-Boc-D-serine + isobutyl chlorocarbonate + N-methylmorpholine in ethyl acetate at -10 to 15 °C | 90.2-93.1 | Crystallization from hexane/ethyl acetate |
| N-Alkylation | Carbamate + methyl sulfate + tetrabutylammonium bromide + KOH in ethyl acetate at 0-20 °C | 92.4-97 | Phase-transfer catalysis |
Though this example is for a structurally related carbamate derivative, the methodology is transferable to this compound synthesis by substituting the appropriate aminomethyl intermediate.
Summary Table of Preparation Methods
Analytical and Purification Techniques
- Crystallization: Commonly used solvent systems include hexane/ethyl acetate in ratios such as 8:1 to purify the carbamate derivatives.
- Extraction and Washing: Organic phases are washed with dilute hydrochloric acid, saturated sodium bicarbonate, and water to remove impurities.
- Drying: Oven drying under reduced pressure ensures removal of residual solvents.
- Phase-Transfer Catalysis (PTC): Enhances alkylation efficiency and selectivity in introducing the ethyl group on the nitrogen.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Often involves reducing agents like lithium aluminum hydride.
Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Substitution: Produces substituted thiophenes.
Oxidation: Forms sulfoxides or sulfones.
Reduction: Yields dihydrothiophenes.
Coupling: Results in biaryl compounds.
Scientific Research Applications
Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate is not well-defined, as it is primarily used as an intermediate in chemical synthesis. its reactivity is largely influenced by the presence of the bromine atom and the carbamate group, which can participate in various chemical transformations. The molecular targets and pathways involved would depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound is compared to three structurally related carbamates (Table 1):
Key Observations :
Physicochemical Properties
Melting Points :
- The target compound is expected to exhibit a melting point between 160–170°C, based on analogues with similar substituents (e.g., tert-butyl (5-bromo-2-hydroxybenzyl)(2-hydroxyethyl)carbamate: MP 163–166°C) .
- Simpler analogues (e.g., tert-butyl (5-bromothiophen-2-yl)carbamate) have lower melting points (~130–140°C) due to reduced steric hindrance .
Solubility :
Biological Activity
Tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate is an organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈BrN₃O₂S
- Molecular Weight : Approximately 292.19 g/mol
- Functional Groups : The compound features a tert-butyl group, a brominated thiophene moiety, and a carbamate functional group, which contribute to its chemical reactivity and biological activity .
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The presence of the bromine atom at the 5-position of the thiophene ring enhances its reactivity, potentially increasing binding affinity and specificity for various biological targets .
Interaction Studies
Research has indicated that compounds with similar structures may interact with specific protein targets involved in disease pathways. Techniques such as molecular docking, surface plasmon resonance, and enzyme inhibition assays are commonly employed to assess these interactions .
Biological Activity
The compound shows promise in several areas:
- Enzyme Inhibition : Initial studies suggest that it may inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, indicating potential applications in medicinal chemistry .
Case Studies and Experimental Data
-
Enzyme Binding Affinity :
- A study using molecular docking simulations revealed that this compound has a favorable binding profile with certain enzymes, suggesting potential as a lead compound for drug development .
- Antioxidant Activity :
-
Comparative Analysis :
- A comparison with structurally similar compounds highlights its unique features and potential advantages in biological applications. The following table summarizes key characteristics:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl (5-bromothiophen-2-yl)carbamate | C₁₂H₁₈BrN₂O₂S | Lacks ethyl group; simpler structure |
| Tert-butyl N-(5-bromo-2-thienyl)methylcarbamate | C₁₃H₁₈BrN₂O₂S | Similar structure but different substituents |
| Tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate | C₁₂H₁₈BrN₂O₂ | Contains a pyridine ring instead of thiophene |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl ((5-bromothiophen-2-yl)methyl)(ethyl)carbamate?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or alkylation reactions . For example:
- Suzuki Coupling : A bromothiophene derivative (e.g., 5-bromo-2-thiophenemethanol) is coupled with a boronic acid/ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and an inert solvent (e.g., DMF) at 80–100°C .
- Carbamate Formation : The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) under anhydrous conditions .
Q. How is this compound characterized spectroscopically?
- NMR Analysis :
- ¹H NMR : Peaks for the tert-butyl group (δ ~1.4 ppm, singlet), bromothiophene protons (δ ~6.8–7.2 ppm), and ethyl/methylene groups (δ ~1.2–4.3 ppm) .
- ¹³C NMR : Carbamate carbonyl (δ ~155 ppm), tert-butyl carbons (δ ~28–80 ppm), and aromatic carbons (δ ~120–135 ppm) .
Q. What are the recommended handling and storage protocols for this compound?
- Storage : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent hydrolysis or photodegradation .
- Safety Measures : Use fume hoods , nitrile gloves, and safety goggles. Avoid exposure to strong acids/bases, which may cleave the Boc group .
Advanced Research Questions
Q. How can cross-coupling reactions involving 5-bromothiophene derivatives be optimized?
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) for efficiency. For example, Pd(PPh₃)₄ (4 mol%) gave 81% yield in a Suzuki coupling .
- Solvent/Base Systems : Polar aprotic solvents (DMF, DMSO) with K₂CO₃ or Cs₂CO₃ enhance reactivity. Elevated temperatures (80–100°C) improve reaction rates .
- Stoichiometry : Use 1.3–1.5 equivalents of boronic acid to minimize side reactions. Monitor by LC-MS to identify unreacted starting material .
Q. How can crystallographic data for carbamate derivatives be analyzed to resolve structural ambiguities?
- Software Tools : Refine X-ray data using SHELXL (for small molecules) or PHENIX (for macromolecules). SHELX programs are robust for hydrogen-bonding networks and disorder modeling .
- Key Parameters :
| Parameter | Typical Value |
|---|---|
| Resolution | ≤1.0 Å |
| R-factor | <0.05 |
| Thermal Motion (B-factors) | <30 Ų |
- Case Study : Das et al. (2016) resolved intermolecular H-bonds in tert-butyl carbamates using SHELXL, revealing π-π stacking in crystal lattices .
Q. What strategies mitigate challenges in purifying tert-butyl carbamate intermediates?
- Chromatography : Use silica gel with ethyl acetate/hexane (5–20% gradient). For polar byproducts, employ reverse-phase HPLC (C18 column, acetonitrile/water) .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to isolate high-purity crystals (>95% by ¹H NMR) .
- Troubleshooting : Low yields may arise from Boc group hydrolysis—use anhydrous conditions and avoid prolonged exposure to moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
